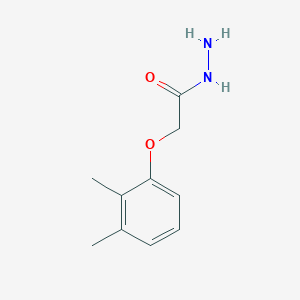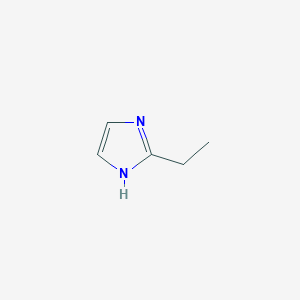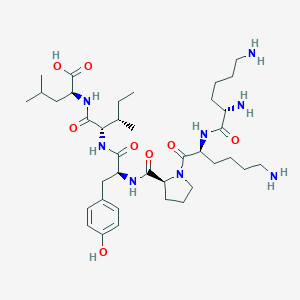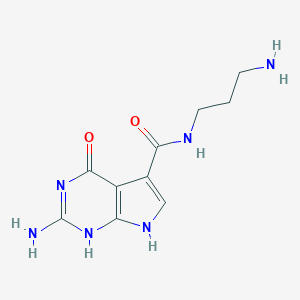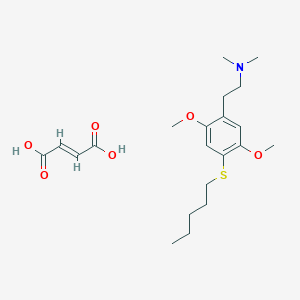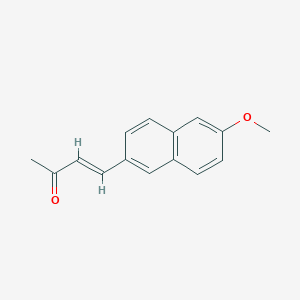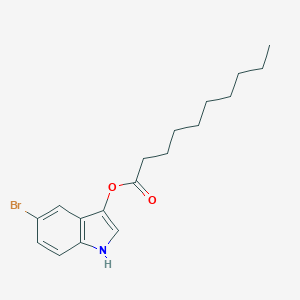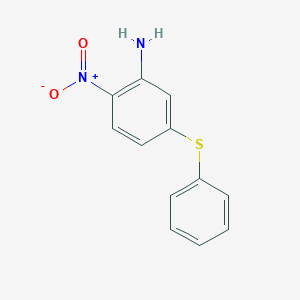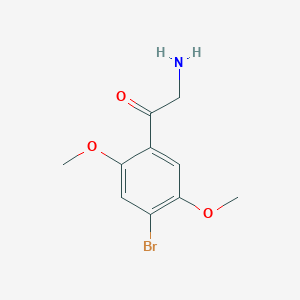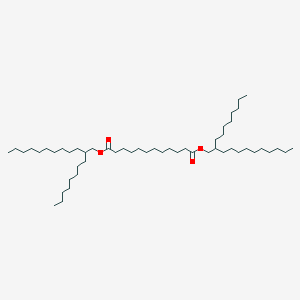
Dioctyldodecyl dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyldodecyl dodecanedioate (DDD) is a synthetic ester that is commonly used in the scientific research industry. It is a clear, colorless liquid that is soluble in most organic solvents. DDD is used in various applications due to its unique properties such as its low viscosity, high boiling point, and low volatility.
Mecanismo De Acción
The mechanism of action of Dioctyldodecyl dodecanedioate is not well understood. However, it is believed to interact with the cell membrane and alter its properties. Dioctyldodecyl dodecanedioate may also affect the activity of enzymes and other proteins in the cell.
Efectos Bioquímicos Y Fisiológicos
Dioctyldodecyl dodecanedioate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it may cause irritation to the skin and eyes if it comes into contact with them. Dioctyldodecyl dodecanedioate has been shown to have no significant effects on the immune system, reproductive system, or nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioctyldodecyl dodecanedioate has several advantages for use in lab experiments. It is a non-toxic, non-flammable, and non-corrosive solvent that is easy to handle and store. Dioctyldodecyl dodecanedioate is also compatible with a wide range of materials and is resistant to oxidation. However, Dioctyldodecyl dodecanedioate has some limitations such as its relatively high cost and limited availability in some regions.
Direcciones Futuras
For the use of Dioctyldodecyl dodecanedioate include the production of biodegradable polymers, the development of new coatings and adhesives, and the synthesis of new nanoparticles.
Métodos De Síntesis
Dioctyldodecyl dodecanedioate can be synthesized through the reaction of dodecanedioic acid and 2-ethylhexanol in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation. The yield of this reaction is typically high, and the purity of the product can be controlled through various purification techniques.
Aplicaciones Científicas De Investigación
Dioctyldodecyl dodecanedioate is commonly used in scientific research as a solvent and lubricant due to its unique properties. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Dioctyldodecyl dodecanedioate has been used in various applications such as the synthesis of nanoparticles, the production of coatings, and the formulation of cosmetics.
Propiedades
Número CAS |
129423-55-8 |
|---|---|
Nombre del producto |
Dioctyldodecyl dodecanedioate |
Fórmula molecular |
C52H102O4 |
Peso molecular |
791.4 g/mol |
Nombre IUPAC |
bis(2-octyldodecyl) dodecanedioate |
InChI |
InChI=1S/C52H102O4/c1-5-9-13-17-21-25-31-37-43-49(41-35-29-19-15-11-7-3)47-55-51(53)45-39-33-27-23-24-28-34-40-46-52(54)56-48-50(42-36-30-20-16-12-8-4)44-38-32-26-22-18-14-10-6-2/h49-50H,5-48H2,1-4H3 |
Clave InChI |
VTSODSKQIAGVCA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Sinónimos |
DIOCTYLDODECYL DODECANEDIOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
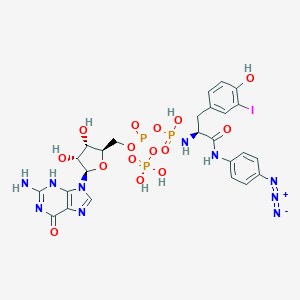
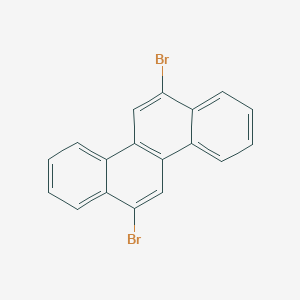
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
